molecular formula C7H11Cl3N2O B13466411 2-[(2-Chloropyridin-3-yl)oxy]ethan-1-amine dihydrochloride CAS No. 2866319-09-5

2-[(2-Chloropyridin-3-yl)oxy]ethan-1-amine dihydrochloride

Cat. No.: B13466411
CAS No.: 2866319-09-5
M. Wt: 245.5 g/mol
InChI Key: WEGLQTMMGDWHEP-UHFFFAOYSA-N
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Description

2-[(2-Chloropyridin-3-yl)oxy]ethan-1-amine dihydrochloride is a chemical compound that belongs to the class of organic compounds known as pyridines. This compound is characterized by the presence of a pyridine ring substituted with a chlorine atom and an ethoxy group attached to an amine group. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Chloropyridin-3-yl)oxy]ethan-1-amine dihydrochloride typically involves the reaction of 2-chloropyridine with ethylene oxide in the presence of a base to form 2-[(2-chloropyridin-3-yl)oxy]ethanol. This intermediate is then reacted with ammonia or an amine to produce 2-[(2-chloropyridin-3-yl)oxy]ethan-1-amine. The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[(2-Chloropyridin-3-yl)oxy]ethan-1-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used for substitution reactions.

Major Products Formed

Scientific Research Applications

2-[(2-Chloropyridin-3-yl)oxy]ethan-1-amine dihydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Mechanism of Action

The mechanism of action of 2-[(2-Chloropyridin-3-yl)oxy]ethan-1-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

2-[(2-Chloropyridin-3-yl)oxy]ethan-1-amine dihydrochloride can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of this compound in terms of its chemical structure and properties.

Properties

CAS No.

2866319-09-5

Molecular Formula

C7H11Cl3N2O

Molecular Weight

245.5 g/mol

IUPAC Name

2-(2-chloropyridin-3-yl)oxyethanamine;dihydrochloride

InChI

InChI=1S/C7H9ClN2O.2ClH/c8-7-6(11-5-3-9)2-1-4-10-7;;/h1-2,4H,3,5,9H2;2*1H

InChI Key

WEGLQTMMGDWHEP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)Cl)OCCN.Cl.Cl

Origin of Product

United States

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